Lead acrylate

CAS No.: 867-47-0

Cat. No.: VC3842468

Molecular Formula: C6H8O4P

Molecular Weight: 351 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 867-47-0 |

|---|---|

| Molecular Formula | C6H8O4P |

| Molecular Weight | 351 g/mol |

| IUPAC Name | lead(2+);prop-2-enoate |

| Standard InChI | InChI=1S/2C3H4O2.Pb/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |

| Standard InChI Key | RKKVMYCBAASRKV-UHFFFAOYSA-L |

| SMILES | C=CC(=O)[O-].C=CC(=O)[O-].[Pb+2] |

| Canonical SMILES | C=CC(=O)[O-].C=CC(=O)[O-].[PbH2+2] |

Introduction

Chemical Identity and Structural Characteristics

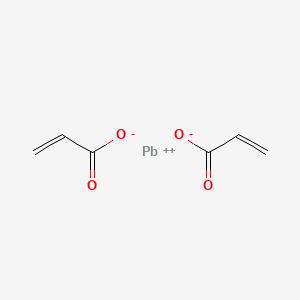

Lead acrylate, formally identified as lead(2+) prop-2-enoate, is a coordination complex where lead ions bind to acrylate anions. Its molecular formula is C₆H₆O₄Pb, with a molecular weight of 349 g/mol . The compound’s canonical SMILES representation, C=CC(=O)[O-].C=CC(=O)[O-].[Pb+2], highlights its bidentate ligand structure, where two acrylate groups coordinate with a central lead(II) ion . The IUPAC name, lead(2+);prop-2-enoate, reflects its ionic composition .

Table 1: Key Chemical Properties of Lead Acrylate

| Property | Value | Source |

|---|---|---|

| CAS Number | 867-47-0, 14466-01-4 | |

| Molecular Formula | C₆H₆O₄Pb | |

| Molecular Weight | 349 g/mol | |

| Purity | ≥96% | |

| Topological Polar Area | 80.3 Ų | |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Manufacturing Processes

Lead acrylate is synthesized through co-polymerization techniques, where lead ions are chemically integrated into acrylate-based resins. A notable method involves dissolving Pb(II) acrylate (1.4 wt%) in 2-methoxyethanol, followed by sequential addition of cross-linking agents like trimethylolpropane triacrylate (27 wt%) and photoactive compounds such as Irgacure 2022 (12 wt%) . This formulation yields transparent, stable hybrid films suitable for photolithography .

Critical steps include:

-

Precursor Dissolution: Lead acrylate is dissolved in a solvent mixture (e.g., 2-methoxyethanol and ethanol) to achieve homogeneity .

-

Cross-Linking: Addition of silane compounds (e.g., 3-(trimethoxysilyl)propyl methacrylate) enhances adhesion and mechanical stability .

-

Photo-Patterning: UV exposure initiates free-radical polymerization, enabling precise microstructuring .

Post-synthesis annealing at 300–400°C modulates lead content, with EDX analyses showing 8–18% lead by weight depending on processing conditions .

Physical and Chemical Properties

Optical Characteristics

Kuraray’s lead acrylic sheets, derived from lead acrylate resins, boast ≥90% light transmission at 10 mm thickness, minimizing optical distortion in radiation-shielding windows .

Industrial and Scientific Applications

Radiation Shielding

Lead acrylate’s high atomic number (Pb: 82) enables effective attenuation of X-rays and gamma rays. MarShield’s lead acrylic sheets provide lead equivalency up to 2.5 mmPb at 150 kVp, with customizable thicknesses (3–50 mm) for medical and nuclear applications .

Table 2: Radiation Shielding Performance of Lead Acrylate Sheets

| Lead Equivalency (mmPb) | Thickness (mm) | Light Transmission (%) |

|---|---|---|

| 0.5 | 10 | 92 |

| 1.0 | 20 | 87 |

| 2.5 | 50 | 78 |

Hybrid Material Fabrication

In microtechnology, lead acrylate-based films serve as photoresists for patterning microelectromechanical systems (MEMS). Annealing at 300°C increases lead content to 13%, enhancing conductivity for sensor applications .

Recent Advances and Future Directions

Recent studies focus on optimizing lead distribution in hybrid films. For instance, oxygen plasma treatment increases lead content from 8% to 18%, enabling denser radiation shielding layers . Future research may explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume